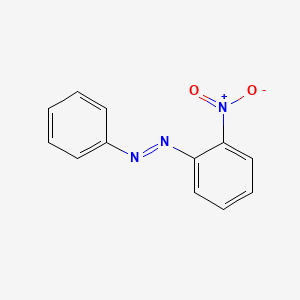

2-Nitroazobenzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

37790-23-1 |

|---|---|

Molecular Formula |

C12H9N3O2 |

Molecular Weight |

227.22 g/mol |

IUPAC Name |

(2-nitrophenyl)-phenyldiazene |

InChI |

InChI=1S/C12H9N3O2/c16-15(17)12-9-5-4-8-11(12)14-13-10-6-2-1-3-7-10/h1-9H |

InChI Key |

DSZOTMKIKJOOPG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)N=NC2=CC=CC=C2[N+](=O)[O-] |

Origin of Product |

United States |

Foundational & Exploratory

2-Nitroazobenzene chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and reactivity of 2-Nitroazobenzene, a key molecule in the development of photoresponsive materials and a versatile synthetic intermediate.

Core Chemical Identity and Structure

This compound, with the IUPAC name (E)-(2-nitrophenyl)(phenyl)diazene, is an aromatic azo compound. Its structure features a diazene bridge (-N=N-) connecting a phenyl group and a 2-nitrophenyl group. The presence of the ortho-nitro group significantly influences its electronic properties, photochemical behavior, and reactivity.

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Citation |

| IUPAC Name | (2-nitrophenyl)-phenyldiazene | [1] |

| Synonyms | o-nitroazobenzene, (2-nitrophenyl)phenyldiazene | [1] |

| CAS Number | 37790-23-1 | [1][2] |

| Molecular Formula | C₁₂H₉N₃O₂ | [1] |

| Molecular Weight | 227.22 g/mol | [1] |

| InChI Key | DSZOTMKIKJOOPG-UHFFFAOYSA-N | [2] |

Physicochemical and Spectroscopic Properties

Quantitative physical data such as melting point, boiling point, and solubility for this compound are not consistently reported in publicly available databases.[1] However, its spectroscopic properties can be predicted based on its constituent functional groups.

Table 2: Summary of Physicochemical and Spectroscopic Properties

| Property | Description / Expected Values | Citation |

| Physical State | Expected to be a crystalline solid. | |

| Solubility | Expected to be soluble in common organic solvents and insoluble in water. | |

| UV-Vis Spectroscopy | Used to monitor the reversible trans ⇌ cis photoisomerization by observing changes in absorption bands.[2] Azo compounds typically exhibit strong π-π* transitions and weaker n-π* transitions.[3] | |

| IR Spectroscopy | Expected to show strong characteristic peaks for the nitro group (asymmetric stretch: 1550-1475 cm⁻¹, symmetric stretch: 1360-1290 cm⁻¹) and bands for aromatic C-H and C=C bonds.[2][4] | |

| ¹H & ¹³C NMR | Spectra would show signals in the aromatic region (approx. 7.0-8.5 ppm for ¹H). The protons and carbons on the nitrophenyl ring are expected to be further downfield due to the electron-withdrawing effect of the NO₂ group.[5] |

Synthesis and Experimental Protocols

The most common and established method for synthesizing this compound is through a diazotization-azo coupling reaction.[2] This involves the conversion of 2-nitroaniline into a diazonium salt, which then acts as an electrophile in a substitution reaction with an electron-rich aromatic partner like benzene.

This protocol is a representative procedure based on established methods for diazotization and azo coupling reactions.

Materials:

-

2-Nitroaniline

-

Sodium Nitrite (NaNO₂)

-

Concentrated Hydrochloric Acid (HCl)

-

Benzene

-

Sodium Hydroxide (NaOH)

-

Ice

-

Ethanol (for recrystallization)

Procedure:

-

Diazotization of 2-Nitroaniline:

-

In a beaker, dissolve a specific molar amount of 2-nitroaniline in a solution of concentrated HCl and water.

-

Cool the mixture to 0-5 °C in an ice bath with constant stirring.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (a slight molar excess). Maintain the temperature below 5 °C throughout the addition.

-

Stir the resulting solution for an additional 15-20 minutes at 0-5 °C to ensure the complete formation of the 2-nitrobenzenediazonium chloride salt. The solution should be used immediately in the next step.

-

-

Azo Coupling:

-

In a separate reaction vessel, prepare a solution of benzene in an appropriate solvent system. To facilitate the reaction with the water-soluble diazonium salt, a basic aqueous solution (e.g., NaOH solution) is typically used to activate the coupling partner.

-

Cool this solution to 0-5 °C in an ice bath.

-

Slowly add the cold diazonium salt solution from Step 1 to the cold benzene solution with vigorous stirring.

-

Maintain the temperature at 0-5 °C and continue stirring for 1-2 hours. The formation of a colored precipitate indicates the progress of the reaction.

-

-

Work-up and Purification:

-

Once the reaction is complete, isolate the crude this compound product by vacuum filtration.

-

Wash the solid product with cold water to remove any unreacted salts.

-

Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to yield the final product.

-

Dry the purified crystals under vacuum.

-

Key Reactions and Applications

This compound is a valuable molecule due to its photoresponsive nature and its utility as a synthetic building block.

A defining characteristic of azobenzenes, including the 2-nitro derivative, is their ability to undergo reversible isomerization between the more stable trans (E) isomer and the metastable cis (Z) isomer upon irradiation with light of specific wavelengths. This property is the foundation for its use in molecular switches, optical data storage, and other light-responsive systems.[2]

The nitro group is a versatile functional handle that can be readily reduced to an amino group (-NH₂) using methods like catalytic hydrogenation or certain electrochemical techniques.[2] The resulting 2-aminoazobenzene is a valuable precursor for synthesizing other complex molecules.

This compound serves as a key substrate in advanced synthetic transformations. For instance, it can undergo a molybdenum-catalyzed deoxygenative heterocyclization. This reaction facilitates the double deoxygenation of the nitro group and subsequent cyclization to form 2-aryl-2H-benzo[d]triazoles, which are important heterocyclic structures in medicinal chemistry and materials science. This method is noted for its tolerance of various functional groups and its scalability.[2]

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling in a laboratory setting.

Table 3: GHS Hazard and Precautionary Information

| Category | Statement | Citation |

| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [1] |

| Precautionary | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P280: Wear protective gloves/eye protection/face protection.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [1] |

| Incompatibilities | Strong oxidizing agents. | [1] |

| Decomposition | Hazardous decomposition products include carbon oxides and nitrogen oxides upon combustion. | [1] |

References

- 1. aksci.com [aksci.com]

- 2. This compound | 37790-23-1 | Benchchem [benchchem.com]

- 3. cdn.masterorganicchemistry.com [cdn.masterorganicchemistry.com]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. nmr spectroscopy - Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments - Chemistry Stack Exchange [chemistry.stackexchange.com]

An In-depth Technical Guide to the Synthesis and Purification of 2-Nitroazobenzene

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and purification of 2-Nitroazobenzene, a valuable intermediate in the development of various organic compounds. The following sections detail the experimental protocol for its synthesis via diazo coupling, a thorough purification method using recrystallization, and the characterization of the final product.

Synthesis of this compound

The primary route for the synthesis of this compound involves a two-step process: the diazotization of 2-nitroaniline followed by an azo coupling reaction with an appropriate aromatic partner, such as aniline. This method is a cornerstone of classical organic chemistry for the formation of azo compounds.

Experimental Protocol: Diazotization of 2-Nitroaniline and Coupling

This protocol outlines the synthesis of this compound from 2-nitroaniline and aniline.

Materials:

-

2-Nitroaniline

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Aniline

-

Sodium Acetate

-

Ethanol

-

Ice

Procedure:

-

Diazotization of 2-Nitroaniline:

-

In a beaker, dissolve a specific molar quantity of 2-nitroaniline in a solution of concentrated hydrochloric acid and water.

-

Cool the mixture to 0-5 °C in an ice bath with constant stirring.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the 2-nitroaniline solution. Maintain the temperature below 5 °C throughout the addition.

-

Continue stirring for an additional 15-20 minutes after the addition is complete to ensure the full formation of the diazonium salt.

-

-

Azo Coupling:

-

In a separate beaker, dissolve an equimolar amount of aniline in a solution of hydrochloric acid and water.

-

Cool this solution to 0-5 °C in an ice bath.

-

Slowly add the previously prepared cold diazonium salt solution to the aniline solution with vigorous stirring.

-

Add a saturated solution of sodium acetate to adjust the pH and facilitate the coupling reaction. A colored precipitate of this compound should form.

-

Continue stirring the reaction mixture in the ice bath for 30-60 minutes to ensure complete precipitation.

-

-

Work-up:

-

Collect the crude this compound precipitate by vacuum filtration.

-

Wash the solid with cold water to remove any unreacted salts and acids.

-

Allow the crude product to air dry.

-

Purification of this compound

Recrystallization is an effective technique for purifying the crude this compound. This process relies on the principle that the solubility of the compound increases significantly with temperature, allowing for the separation of impurities.

Experimental Protocol: Recrystallization

Materials:

-

Crude this compound

-

Ethanol

-

Water

Procedure:

-

Solvent Selection: A mixed solvent system of ethanol and water is often effective for the recrystallization of azobenzene derivatives. The optimal ratio should be determined experimentally to maximize recovery.

-

Dissolution:

-

Place the crude this compound in an Erlenmeyer flask.

-

Add a minimal amount of hot ethanol and heat the mixture gently (e.g., on a hot plate) with stirring until the solid dissolves completely.

-

-

Hot Filtration (Optional): If insoluble impurities are present, filter the hot solution through a pre-warmed funnel to remove them.

-

Crystallization:

-

Allow the hot, clear solution to cool slowly to room temperature. As the solution cools, the solubility of this compound will decrease, leading to the formation of crystals.

-

For maximum yield, further cool the flask in an ice bath.

-

-

Isolation and Drying:

-

Collect the purified crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold ethanol-water mixture to remove any remaining soluble impurities.

-

Dry the purified this compound crystals, for instance, by air drying or in a desiccator.

-

Data Presentation

The following table summarizes the key quantitative data for this compound.

| Property | Value |

| Molecular Formula | C₁₂H₉N₃O₂ |

| Molecular Weight | 227.22 g/mol |

| Melting Point | Data not available in search results |

| Appearance | Typically a colored crystalline solid |

| ¹H NMR (CDCl₃, ppm) | Specific shifts not available |

| ¹³C NMR (CDCl₃, ppm) | Specific shifts not available |

| Purity (Post-Recrystallization) | >98% (typical) |

| Yield (Synthesis) | Dependent on specific reaction conditions |

Note: Specific melting point and NMR data for this compound were not found in the provided search results. These values should be determined experimentally for the synthesized and purified product.

Visualization of the Experimental Workflow

The following diagram illustrates the key stages in the synthesis and purification of this compound.

Caption: Workflow for the synthesis and purification of this compound.

This diagram outlines the logical progression from starting materials through the synthesis and purification steps to the final, characterized product. The color-coded nodes and arrows enhance clarity and distinguish between the different stages of the process.

An In-Depth Technical Guide to the Cis-Trans Photoisomerization of 2-Nitroazobenzene

Abstract: This technical guide provides a comprehensive overview of the cis-trans photoisomerization of 2-Nitroazobenzene, a process of significant interest in the development of molecular switches, smart materials, and photopharmacology. The document details the core principles of isomerization, spectroscopic and photochemical properties, and standardized experimental protocols for studying this phenomenon. It is intended for researchers, scientists, and professionals in drug development who are leveraging the unique properties of azobenzene derivatives.

Introduction

Azobenzene and its derivatives are a cornerstone of photopharmacology and material science, renowned for their ability to function as molecular photoswitches.[1] These molecules can undergo reversible isomerization between two distinct geometric isomers—a thermodynamically stable trans (E) form and a metastable cis (Z) form—upon irradiation with light.[1][2] This transformation induces significant changes in molecular geometry, dipole moment, and absorption spectra, allowing for the remote control of biological systems and material properties.

This compound belongs to a class of substituted azobenzenes where the electronic properties are modulated by functional groups on the phenyl rings. The presence of a strong electron-withdrawing nitro group (–NO₂) in the ortho position places this molecule in the "pseudo-stilbene" category. This substitution pattern is known to significantly influence the molecule's electronic structure, isomerization dynamics, and thermal stability, often leading to faster thermal relaxation from the cis to the trans isomer compared to unsubstituted azobenzene.[3] Furthermore, the ortho-position of the nitro group can induce steric hindrance, forcing the group out of the plane of the phenyl ring and thereby altering the energy of its electronic transitions.[4]

Core Principles of Photoisomerization

The photoswitching behavior of this compound is governed by its ability to absorb photons and channel that energy into a structural change.

2.1. Isomeric States and Electronic Transitions The isomerization process involves two primary electronic transitions:

-

π→π* Transition: A high-intensity absorption band, typically located in the UV-A region (around 320-380 nm for many azobenzenes), which corresponds to the excitation of an electron from a π bonding orbital to a π* antibonding orbital.[1] Irradiation into this band efficiently triggers the trans-to-cis isomerization.

-

n→π* Transition: A lower-intensity, often symmetry-forbidden transition that occurs at longer wavelengths in the visible spectrum (typically around 440 nm).[1] This transition excites a non-bonding electron from one of the nitrogen atoms to a π* antibonding orbital. Excitation of this band can induce both trans-to-cis and cis-to-trans isomerization.

Upon isomerization from the planar trans form to the non-planar cis form, the distance between the phenyl rings decreases significantly, from approximately 9.0 Å to 5.5 Å.[5] This geometric change is the basis for its function in molecular-scale devices.

2.2. Isomerization Mechanisms Two primary pathways are proposed for the isomerization process following photoexcitation:

-

Torsional (Rotation): Involves the rotation of a phenyl ring around the N=N double bond, which is weakened in the excited state. Computational studies suggest this is often the preferred mechanism.[1]

-

Inversion: Involves an in-plane movement of one of the phenyl groups through a linear, sp-hybridized transition state.

The operative mechanism can be influenced by the substitution pattern and the surrounding environment (e.g., solvent viscosity and polarity).

2.3. The Photostationary State (PSS) When a solution of an azobenzene derivative is irradiated with a specific wavelength of light, a dynamic equilibrium is established between the forward (trans → cis) and reverse (cis → trans) photo-reactions. This equilibrium mixture is known as the photostationary state (PSS).[6] The composition of the PSS depends on the irradiation wavelength, the absorption coefficients of both isomers at that wavelength, and their respective photoisomerization quantum yields.[6]

Quantitative Data

Precise quantitative data for this compound is not extensively documented in publicly available literature. However, the properties can be inferred from closely related nitro-substituted and push-pull azobenzenes.

Table 1: Spectroscopic Properties of Nitro-Substituted Azobenzenes

| Isomer | Transition | Typical λmax Range | Molar Extinction Coefficient (ε) | Notes |

| trans | π→π | 320 - 380 nm | High | This is the primary absorption band used to drive trans → cis isomerization.[1] |

| trans | n→π | ~440 nm | Low | This forbidden transition appears as a weak shoulder in the visible region.[1] |

| cis | π→π | Blue-shifted (~280 nm) | Moderate | The intensity of this band is typically lower than the trans isomer's π→π band. |

| cis | n→π | ~430 nm | Moderate | The n→π transition becomes more allowed in the non-planar cis form, leading to a more intense absorption band compared to the trans isomer. |

Note: For push-pull systems like 4-diethyl-4'-nitroazobenzene, the π→π* transition is significantly red-shifted into the visible range (~488 nm).[7][8] The exact λmax for this compound may vary based on solvent.

Table 2: Photochemical Properties

| Parameter | Symbol | Typical Value/Characteristic | Notes |

| trans → cis Quantum Yield | Φt→c | Wavelength-dependent | The quantum yield is a measure of the efficiency of the photoreaction. For azobenzenes, it is highly sensitive to substituents and the environment. |

| cis → trans Quantum Yield | Φc→t | Wavelength-dependent | The efficiency of the reverse isomerization upon photo-excitation. |

| Thermal Half-life | t1/2 | Varies (seconds to hours) | Strong electron-withdrawing groups like –NO₂ typically accelerate the rate of thermal cis-to-trans relaxation, resulting in a shorter half-life for the cis isomer.[3] |

Experimental Protocols

The study of this compound photoisomerization primarily involves its synthesis followed by spectroscopic analysis to monitor the isomeric transition.

4.1. Synthesis The synthesis of nitroazobenzene compounds is a cornerstone of classical organic chemistry. The typical procedure involves two main steps:[1]

-

Diazotization: An aromatic primary amine, in this case, 2-nitroaniline, is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures to form a reactive diazonium salt.

-

Azo Coupling: The electrophilic diazonium salt is then reacted with an electron-rich aromatic compound (e.g., aniline or phenol) to form the characteristic –N=N– azo linkage.

4.2. Protocol for Monitoring Photoisomerization via UV-Vis Spectroscopy This protocol outlines a standard method for inducing and quantifying the photoisomerization of this compound in solution.

-

Instrumentation:

-

Sample Preparation:

-

Prepare a stock solution of this compound in a UV-transparent solvent (e.g., methanol, acetonitrile, or cyclohexane).

-

Prepare a dilute sample in a 1 cm path length quartz cuvette. The concentration should be adjusted to yield a maximum absorbance of approximately 0.8-1.0 in the π→π* band of the trans isomer to ensure linearity and adequate light penetration.[2]

-

-

Procedure:

-

Baseline Spectrum: Place the cuvette in the spectrophotometer and record the initial absorption spectrum. In the absence of light, the sample will be predominantly in the thermally stable trans form. This spectrum establishes the λmax and absorbance of the π→π* transition.

-

Irradiation (trans → cis): Remove the cuvette and irradiate it with the 365 nm LED for a defined period (e.g., 20 seconds).[9] Ensure the entire sample volume is illuminated.

-

Spectral Monitoring: Immediately after irradiation, return the cuvette to the spectrophotometer and record the full absorption spectrum. A decrease in the π→π* band (~320-380 nm) and a concurrent increase in the cis isomer's n→π* band (~430 nm) should be observed.

-

Reaching the Photostationary State (PSS): Repeat steps 2 and 3, recording spectra after each irradiation interval, until the absorption spectrum no longer changes. This indicates that the PSS for that wavelength has been reached.

-

Reverse Isomerization (cis → trans): The reverse reaction can be studied in two ways:

-

Photochemical: Irradiate the PSS sample with visible light corresponding to the n→π* absorption band (e.g., >440 nm). This will drive the population back towards the trans isomer.

-

Thermal: Place the PSS sample in the dark at a constant temperature and record spectra at regular time intervals. The recovery of the initial trans spectrum can be used to calculate the kinetics of thermal back-relaxation.

-

-

Visualizations

The following diagrams illustrate the key processes involved in the study of this compound photoisomerization.

References

- 1. This compound | 37790-23-1 | Benchchem [benchchem.com]

- 2. Engineering Azobenzene Derivatives to Control the Photoisomerization Process - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]

- 5. researchgate.net [researchgate.net]

- 6. Contrasting Photo-Switching Rates in Azobenzene Derivatives: How the Nature of the Substituent Plays a Role - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. re.public.polimi.it [re.public.polimi.it]

- 9. pubs.acs.org [pubs.acs.org]

Spectroscopic Characterization of 2-Nitroazobenzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization of 2-nitroazobenzene, a key intermediate in various chemical syntheses. The focus is on two primary analytical techniques: Ultraviolet-Visible (UV-Vis) Spectroscopy and Nuclear Magnetic Resonance (NMR) Spectroscopy. This document details experimental protocols and presents available data to facilitate research and development involving this compound.

UV-Visible Spectroscopy

UV-Vis spectroscopy is a crucial technique for characterizing the electronic transitions within this compound. The presence of the azo group (-N=N-) and the nitro group (-NO2) attached to the aromatic rings gives rise to characteristic absorption bands. The position and intensity of these bands are sensitive to the solvent environment and the isomeric state (cis or trans) of the azobenzene moiety.

Expected Absorption Maxima

Azobenzene and its derivatives are well-known for their photoisomerization between the more stable trans isomer and the cis isomer. These two isomers have distinct UV-Vis spectra. Typically, the trans isomer exhibits a strong π-π* transition at a lower wavelength and a weaker n-π* transition at a higher wavelength. The cis isomer generally shows a less intense π-π* transition and a more prominent n-π* transition.

Table 1: Estimated UV-Vis Absorption Maxima for this compound

| Isomer | Transition | Expected Wavelength Range (nm) | Notes |

| trans | π-π | 320 - 350 | High-intensity absorption. |

| trans | n-π | 430 - 460 | Low-intensity, often appears as a shoulder. |

| cis | π-π | ~280 | Generally lower intensity than the trans isomer. |

| cis | n-π | 430 - 460 | More pronounced than in the trans isomer. |

Note: These are estimated values based on the known behavior of azobenzene derivatives. Actual values may vary depending on the solvent and experimental conditions.

Experimental Protocol: UV-Vis Spectroscopy

A general procedure for obtaining the UV-Vis spectrum of this compound is as follows:

-

Sample Preparation:

-

Prepare a stock solution of this compound of a known concentration (e.g., 1 mg/mL) in a suitable UV-grade solvent (e.g., ethanol, methanol, or acetonitrile).

-

From the stock solution, prepare a dilute solution (e.g., 10 µg/mL) in the same solvent. The final concentration should be adjusted to ensure the absorbance falls within the linear range of the spectrophotometer (typically 0.1 - 1.0 AU).

-

-

Instrumentation and Measurement:

-

Use a dual-beam UV-Vis spectrophotometer.

-

Fill a quartz cuvette with the pure solvent to be used as a reference.

-

Fill a second quartz cuvette with the prepared sample solution.

-

Record the baseline with the solvent-filled cuvettes in both the sample and reference beams.

-

Replace the solvent cuvette in the sample beam with the sample cuvette and record the absorption spectrum over a suitable wavelength range (e.g., 200 - 600 nm).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of this compound, providing detailed information about the chemical environment of each proton and carbon atom. The chemical shifts, splitting patterns, and integration of the signals in ¹H and ¹³C NMR spectra allow for unambiguous structure confirmation.

Expected Chemical Shifts

Precise, experimentally verified ¹H and ¹³C NMR data for this compound are not widely published. However, the expected chemical shifts can be estimated based on the analysis of similar structures, such as nitrobenzene and other substituted azobenzenes. The electron-withdrawing nature of the nitro group and the azo bridge will significantly influence the chemical shifts of the aromatic protons and carbons, generally causing them to resonate at a lower field (higher ppm).

Table 2: Estimated ¹H NMR Chemical Shifts for trans-2-Nitroazobenzene in CDCl₃

| Proton | Estimated Chemical Shift (δ, ppm) | Multiplicity |

| Protons on the nitro-substituted ring | 7.5 - 8.3 | m |

| Protons on the unsubstituted ring | 7.4 - 7.9 | m |

Table 3: Estimated ¹³C NMR Chemical Shifts for trans-2-Nitroazobenzene in CDCl₃

| Carbon | Estimated Chemical Shift (δ, ppm) |

| C-NO₂ (ipso) | 148 - 152 |

| C-N=N (ipso, nitro-substituted ring) | 145 - 149 |

| C-N=N (ipso, unsubstituted ring) | 152 - 156 |

| Aromatic CH (nitro-substituted ring) | 123 - 135 |

| Aromatic CH (unsubstituted ring) | 122 - 132 |

Note: These are estimated values. The actual chemical shifts can be influenced by solvent effects and the specific isomer present.

Experimental Protocol: NMR Spectroscopy

The following protocol outlines the general procedure for acquiring ¹H and ¹³C NMR spectra of this compound:

-

Sample Preparation:

-

Dissolve approximately 5-10 mg of this compound for ¹H NMR, or 20-50 mg for ¹³C NMR, in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆). The volume of the solvent is typically 0.5 - 0.7 mL.

-

Ensure the sample is fully dissolved. If necessary, gently warm the sample or use sonication.

-

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube to remove any particulate matter.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required.

-

-

Data Acquisition:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Acquire the ¹H spectrum. A standard pulse sequence (e.g., zg30) is typically used.

-

Acquire the ¹³C spectrum. A proton-decoupled pulse sequence (e.g., zgpg30) is commonly used to obtain singlets for all carbon signals.

-

Workflow and Logical Relationships

The characterization of this compound follows a logical workflow, from synthesis to spectroscopic analysis and potential further applications.

Caption: Workflow for the synthesis and spectroscopic characterization of this compound.

This guide provides a foundational understanding of the spectroscopic characterization of this compound. For definitive quantitative data, it is recommended to perform the described experimental procedures on a purified sample of the compound.

An In-depth Technical Guide on the Photoisomerization of 2-Nitroazobenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction to 2-Nitroazobenzene Photoisomerization

Like other azobenzene derivatives, this compound undergoes reversible E/Z (or trans/cis) isomerization upon irradiation with light. The thermodynamically more stable E-isomer can be converted to the metastable Z-isomer by UV light, and the reverse process can be induced by visible light or heat. The efficiency of this photoisomerization is quantified by the quantum yield (Φ), which is the ratio of the number of molecules isomerized to the number of photons absorbed.

The presence and position of substituents on the azobenzene core significantly influence the molecule's spectroscopic properties and isomerization quantum yields. Strong electron-withdrawing groups, such as the nitro group (–NO₂), are known to decrease the activation energy for thermal isomerization.[1] This suggests that Z-2-nitroazobenzene may have a faster thermal relaxation back to the E-isomer compared to unsubstituted azobenzene. The electronic effects of the nitro group also modulate the absorption spectra of the isomers and the kinetics of the photoisomerization process.[2]

Quantitative Data on Photoisomerization Quantum Yield

A comprehensive search of the scientific literature did not yield specific, experimentally determined quantum yields for the E → Z and Z → E photoisomerization of this compound. For unsubstituted azobenzene, the trans → cis quantum yield is typically in the range of 0.11-0.25, while the cis → trans quantum yield is around 0.40-0.44 in various organic solvents upon n→π* excitation.[3] It is generally observed that the quantum yield of azobenzene derivatives is dependent on the excitation wavelength.[1] The introduction of a nitro group, particularly in the ortho position, is expected to influence these values due to steric and electronic effects, but precise figures are not currently documented in the available literature.

Experimental Protocol for Determining Photoisomerization Quantum Yield

The following is a generalized, detailed methodology for the experimental determination of the photoisomerization quantum yield of an azobenzene derivative like this compound. This protocol is based on established methods for similar photoswitchable molecules.[4]

Objective: To determine the quantum yields for the E → Z and Z → E photoisomerization of this compound in a specific solvent at a given excitation wavelength.

Materials and Equipment:

-

This compound (synthesized and purified)

-

Spectroscopic grade solvent (e.g., methanol, acetonitrile, hexane)

-

UV-Vis spectrophotometer

-

Fluorometer (for actinometry)

-

Monochromatic light source (e.g., laser or a lamp with a monochromator)

-

Optical power meter or a chemical actinometer (e.g., potassium ferrioxalate)

-

Quartz cuvettes (1 cm path length)

-

Magnetic stirrer and stir bars

-

Constant temperature cell holder

Procedure:

-

Preparation of Solutions:

-

Prepare a stock solution of this compound of known concentration in the chosen solvent.

-

Prepare a series of dilute solutions from the stock solution, ensuring the absorbance at the excitation wavelength is between 0.1 and 0.2 to minimize inner filter effects.

-

-

Actinometry (Determination of Photon Flux):

-

The photon flux of the light source at the excitation wavelength must be accurately determined. This can be done using a calibrated photodiode or a chemical actinometer.

-

Using Potassium Ferrioxalate Actinometer:

-

Prepare a 0.006 M solution of potassium ferrioxalate in 0.1 N H₂SO₄.

-

Irradiate a known volume of the actinometer solution for a specific time.

-

After irradiation, add a solution of 1,10-phenanthroline and a buffer to form the colored Fe(II)-phenanthroline complex.

-

Measure the absorbance of the complex at 510 nm.

-

Calculate the number of Fe²⁺ ions formed, and from the known quantum yield of the actinometer, determine the photon flux of the light source.

-

-

-

Photoisomerization Experiment:

-

E → Z Isomerization:

-

Fill a quartz cuvette with a fresh solution of E-2-nitroazobenzene.

-

Place the cuvette in the temperature-controlled holder of the UV-Vis spectrophotometer.

-

Record the initial absorption spectrum (this will be predominantly the E-isomer).

-

Irradiate the solution with the monochromatic light source at a wavelength where the E-isomer absorbs strongly (e.g., in the π→π* transition band).

-

Periodically stop the irradiation and record the full UV-Vis absorption spectrum. Continue this process until a photostationary state (PSS) is reached, where no further significant changes in the spectrum are observed.

-

-

Z → E Isomerization:

-

To determine the quantum yield for the reverse reaction, first, prepare a solution enriched in the Z-isomer by irradiating a solution of the E-isomer until the PSS is reached.

-

Then, irradiate this solution with light of a wavelength where the Z-isomer absorbs more strongly (e.g., in the n→π* transition band).

-

Monitor the spectral changes as the solution returns towards the initial state or a different PSS.

-

-

-

Data Analysis and Quantum Yield Calculation:

-

From the recorded spectra, determine the change in the concentration of the E and Z isomers over time. This requires knowledge of the molar extinction coefficients of both pure isomers at various wavelengths. The molar extinction coefficients can be determined from the spectra of the pure isomers (the E-isomer is generally stable in the dark, and the spectrum of the Z-isomer can often be extrapolated from the photostationary state spectra).

-

The quantum yield (Φ) is calculated using the following formula: Φ = (Number of molecules isomerized) / (Number of photons absorbed)

-

The initial quantum yield can be determined from the initial rate of isomerization. The number of photons absorbed can be calculated from the photon flux and the absorbance of the solution.

-

Visualization of Pathways and Workflows

Photoisomerization Mechanism of Azobenzene

The photoisomerization of azobenzene derivatives can proceed through two primary pathways upon excitation: rotation around the central N=N bond or an inversion mechanism involving a change in the CNN bond angle. The following diagram illustrates the general E → Z isomerization pathway.

Caption: Photoisomerization pathway of azobenzene from the E to the Z isomer.

Experimental Workflow for Quantum Yield Determination

The process of determining the quantum yield of photoisomerization involves a series of well-defined steps, from sample preparation to data analysis.

Caption: Experimental workflow for determining photoisomerization quantum yield.

Conclusion

This compound is a promising photoswitchable molecule with potential applications in various fields. While the precise quantum yields of its photoisomerization are yet to be definitively reported in the literature, the general principles of azobenzene photochemistry and the detailed experimental protocols provided in this guide offer a solid foundation for researchers. Further experimental investigation is required to quantify the photoisomerization efficiency of this compound and to fully understand the influence of the ortho-nitro substituent on its photochemical properties.

Disclaimer: This document is intended for informational purposes for a scientific audience. The experimental protocols described should be carried out by qualified personnel in a controlled laboratory setting, adhering to all necessary safety precautions.

References

An In-depth Technical Guide on the Thermal Back-Isomerization Kinetics of 2-Nitroazobenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azobenzene and its derivatives are a class of photochromic molecules that have garnered significant attention in various scientific fields, including pharmacology and materials science, due to their ability to undergo reversible cis-trans isomerization upon light irradiation. The thermodynamically more stable trans (or E) isomer can be converted to the higher-energy cis (or Z) isomer by UV light. The subsequent return to the trans form can be triggered by visible light or occur thermally in the dark. This thermal back-isomerization is a crucial process to understand and control for applications such as photodynamic therapy, targeted drug delivery, and molecular switches.

This technical guide focuses on the thermal back-isomerization kinetics of a specific derivative, 2-nitroazobenzene. The introduction of a nitro group at the ortho position of one of the phenyl rings significantly influences the electronic properties and steric hindrance around the central azo bond, thereby affecting the isomerization mechanism and kinetics. Understanding these kinetics is paramount for designing and optimizing photoswitchable systems for various applications.

Isomerization Mechanisms

The thermal cis-to-trans isomerization of azobenzenes is generally understood to proceed via one of two primary mechanisms: rotation or inversion.

-

Rotation: This mechanism involves the rotation around the N=N double bond, which necessitates the temporary breaking of the π-bond. This pathway is characterized by a highly polar, twisted transition state. Consequently, the rate of isomerization via the rotational mechanism is highly sensitive to the polarity of the solvent. Polar solvents can stabilize the polar transition state, thereby lowering the activation energy and accelerating the reaction rate.[1][2][3] This mechanism is often favored in "push-pull" azobenzenes, where electron-donating and electron-withdrawing groups are present on the phenyl rings.[1][2][3]

-

Inversion: This mechanism involves a planar transition state where one of the nitrogen atoms undergoes a change in hybridization from sp² to sp, leading to a linear arrangement of the C-N-N atoms. The π-bond remains intact during this process. The transition state for the inversion mechanism is significantly less polar than that of the rotational mechanism. As a result, the rate of isomerization via inversion is largely independent of solvent polarity.[1][2]

For substituted azobenzenes, including this compound, the operative mechanism can be influenced by a combination of electronic and steric effects of the substituent, as well as the surrounding solvent environment. Quantum chemical calculations on various azobenzene derivatives have shown that for push-pull systems, the mechanism can shift from inversion in nonpolar solvents to rotation in polar solvents.[4]

Quantitative Kinetic Data

A comprehensive search of the scientific literature did not yield specific experimental quantitative data (rate constants, activation energies, and thermodynamic parameters) for the thermal back-isomerization of this compound in various solvents. However, data for closely related substituted nitroazobenzenes, such as 4-anilino-4'-nitroazobenzene, provide valuable insights into the expected kinetic behavior.

For 4-anilino-4'-nitroazobenzene, a "push-pull" system, the rate of thermal cis-to-trans isomerization increases significantly with increasing solvent polarity, which is consistent with a rotational mechanism.[2] The following table summarizes the kinetic and thermodynamic data for the thermal isomerization of 4-anilino-4'-nitroazobenzene in different solvents at 25°C. It is important to note that these values are presented as a reference and may differ for this compound due to the different substitution pattern.

Table 1: Kinetic and Thermodynamic Parameters for the Thermal cis-to-trans Isomerization of 4-Anilino-4'-Nitroazobenzene at 25°C [2]

| Solvent | Relative Polarity | Rate Constant (k) x 10⁻⁴ (s⁻¹) | Activation Energy (Ea) (kJ/mol) | ΔH‡ (kJ/mol) | ΔS‡ (J/mol·K) | ΔG‡ (kJ/mol) |

| Cyclohexane | 0.006 | 1.1 ± 0.1 | 85 ± 4 | 83 ± 4 | -48 ± 14 | 97 ± 8 |

| Toluene | 0.099 | 2.3 ± 0.2 | 78 ± 3 | 76 ± 3 | -64 ± 10 | 95 ± 6 |

| Benzene | 0.111 | 3.1 ± 0.3 | 75 ± 3 | 72 ± 3 | -73 ± 10 | 94 ± 6 |

| Tetrahydrofuran | 0.207 | 11.2 ± 0.9 | 67 ± 2 | 65 ± 2 | -92 ± 7 | 92 ± 4 |

| Acetone | 0.355 | 35.8 ± 2.8 | 60 ± 2 | 58 ± 2 | -109 ± 7 | 90 ± 4 |

| 3-Pentanol | 0.453 | 55.1 ± 4.5 | 56 ± 2 | 54 ± 2 | -120 ± 7 | 89 ± 4 |

Note: The uncertainties reported are standard errors from replicate measurements.

Experimental Protocols

The study of thermal back-isomerization kinetics of this compound typically involves two key experimental techniques: flash photolysis to induce the initial trans-to-cis isomerization and UV-Vis spectroscopy to monitor the subsequent thermal relaxation back to the trans isomer.

General Experimental Workflow

The following diagram illustrates a typical workflow for studying the thermal back-isomerization kinetics of this compound.

Detailed Methodologies

1. Flash Photolysis for trans-to-cis Isomerization

Flash photolysis is a technique used to study fast reactions by initiating them with a short, intense pulse of light.[5][6][7]

-

Instrumentation: A flash photolysis setup typically consists of a high-intensity flash lamp (e.g., Xenon lamp) or a pulsed laser as the excitation source, a sample holder (e.g., a quartz cuvette), and a monitoring system, which is often a UV-Vis spectrometer.[5][8]

-

Procedure:

-

A solution of this compound in the desired solvent is prepared. The concentration should be adjusted to have a sufficient absorbance at the excitation wavelength (typically in the UV region for the π-π* transition of the trans isomer).

-

The solution is placed in a quartz cuvette inside the flash photolysis apparatus. Quartz is used for its transparency to UV light.

-

The sample is irradiated with a short pulse of UV light to convert a significant population of the trans-2-nitroazobenzene to the cis isomer.[9]

-

Immediately following the flash, the monitoring of the thermal back-isomerization begins.

-

2. UV-Vis Spectroscopy for Kinetic Monitoring

UV-Vis spectroscopy is a powerful and common method for monitoring the progress of the cis-to-trans isomerization because the two isomers have distinct absorption spectra.[10] The trans isomer typically has a strong π-π* absorption band in the UV region and a weaker n-π* band in the visible region. The cis isomer exhibits a lower intensity π-π* band and a more allowed n-π* transition.

-

Instrumentation: A standard UV-Vis spectrophotometer capable of time-resolved measurements is required. For temperature-dependent studies, a thermostatted cuvette holder is essential.[9]

-

Procedure:

-

After the flash photolysis, the absorbance of the solution is monitored at a wavelength where the trans isomer absorbs strongly, and the cis isomer has minimal absorbance. This wavelength should be determined by acquiring the full UV-Vis spectra of both the pure trans and the photostationary state (a mixture of cis and trans after irradiation).

-

The absorbance is recorded at regular time intervals until it returns to the initial value of the pure trans isomer, indicating the complete conversion of the cis isomer back to the trans form.[9]

-

The data of absorbance versus time is then used to determine the reaction kinetics. The thermal back-isomerization of azobenzenes typically follows first-order kinetics. The rate constant (k) can be determined by plotting ln(A∞ - At) versus time, where A∞ is the absorbance at infinite time (when all cis has converted to trans) and At is the absorbance at time t. The slope of this plot will be -k.[2]

-

To determine the activation energy (Ea) and other thermodynamic parameters, the experiment is repeated at several different temperatures. An Arrhenius plot (ln(k) vs. 1/T) or an Eyring plot (ln(k/T) vs. 1/T) is then constructed.[2]

-

Isomerization Pathway Diagram

The following diagram illustrates the two competing mechanisms for the thermal cis-to-trans isomerization of this compound.

References

- 1. longdom.org [longdom.org]

- 2. longdom.org [longdom.org]

- 3. [PDF] The Kinetics of the Cis-to-Trans Thermal Isomerization of 4-Anilino-4’-Nitroazobenzene are Highly Influenced by Solvent Polarity | Semantic Scholar [semanticscholar.org]

- 4. Quantum chemical investigation of thermal cis-to-trans isomerization of azobenzene derivatives: substituent effects, solvent effects, and comparison to experimental data - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Flash Photolysis | Chem Lab [chemlab.truman.edu]

- 7. scribd.com [scribd.com]

- 8. files.eric.ed.gov [files.eric.ed.gov]

- 9. researchgate.net [researchgate.net]

- 10. 2024.sci-hub.box [2024.sci-hub.box]

An In-Depth Technical Guide to the Solubility of 2-Nitroazobenzene and Its Analogs in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2-Nitroazobenzene and related nitro-substituted azobenzene compounds in common organic solvents. Due to a scarcity of publicly available quantitative solubility data for this compound, this guide incorporates qualitative data and quantitative data for structurally similar compounds to provide a useful reference for researchers. Furthermore, a detailed experimental protocol for determining the solubility of sparingly soluble organic compounds is presented, along with a visual workflow to guide the experimental process.

Solubility Data of Nitro-Substituted Azobenzenes

| Compound | Solvent | Temperature (°C) | Solubility | Data Type |

| 4-Nitroazobenzene | Water | 25 | 636.2 µg/L[1][2] | Quantitative |

| 4-Nitroazobenzene | Dichloromethane | Not Specified | Excellent Solubility | Qualitative |

| 4-Amino-4'-nitroazobenzene | Methanol | Not Specified | Comparatively Good | Qualitative |

| 4-(4-nitrophenyl)azobenzene-1,3-diol | Ethanol | Not Specified | More Soluble | Qualitative |

| 4-(4-nitrophenyl)azobenzene-1,3-diol | Dimethyl Sulfoxide (DMSO) | Not Specified | More Soluble | Qualitative |

| 3-Nitrobenzoic Acid | Methanol | 25 | - | - |

| 3-Nitrobenzoic Acid | Ethanol | 25 | - | - |

| 3-Nitrobenzoic Acid | Acetonitrile | 25 | - | - |

| 3-Nitrobenzoic Acid | Dichloromethane | 25 | - | - |

| 3-Nitrobenzoic Acid | Toluene | 25 | - | - |

| 3-Nitrobenzoic Acid | Ethyl Acetate | 25 | - | - |

| 3-Nitrobenzaldehyde | Methanol | Not Specified | Soluble | Qualitative |

| 3-Nitrobenzaldehyde | Ethanol | Not Specified | Soluble | Qualitative |

| 3-Nitrobenzaldehyde | n-Propanol | Not Specified | Soluble | Qualitative |

| 3-Nitrobenzaldehyde | Isopropanol | Not Specified | Soluble | Qualitative |

| 3-Nitrobenzaldehyde | n-Butanol | Not Specified | Soluble | Qualitative |

| 3-Nitrobenzaldehyde | Acetone | Not Specified | Soluble | Qualitative |

| 3-Nitrobenzaldehyde | Toluene | Not Specified | Soluble | Qualitative |

| 3-Nitrobenzaldehyde | N,N-Dimethylformamide (DMF) | Not Specified | Soluble | Qualitative |

Note: The table includes data for related compounds to provide an estimate of the solubility of nitro-substituted aromatic compounds. The original query for this compound did not yield specific quantitative results.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the solubility of a sparingly soluble organic compound like this compound in an organic solvent using the isothermal shake-flask method. This method is considered the gold standard for solubility measurements.

2.1. Materials and Equipment

-

Solute: this compound (or the compound of interest)

-

Solvents: A range of common organic solvents (e.g., ethanol, methanol, acetone, chloroform, toluene) of high purity.

-

Apparatus:

-

Analytical balance (accurate to ±0.1 mg)

-

Vials with screw caps and PTFE septa

-

Constant temperature water bath or incubator with shaking capabilities

-

Syringes and syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.

-

2.2. Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of the solute to a vial containing a known volume or mass of the solvent. The excess solid is crucial to ensure that the solution reaches saturation.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).

-

Shake the vials for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. Preliminary experiments may be needed to determine the time required to reach equilibrium.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed in the constant temperature bath for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the collected supernatant through a syringe filter into a clean, pre-weighed vial to remove any undissolved solid particles.

-

-

Quantification of Solute Concentration:

-

Accurately weigh the vial containing the filtered saturated solution.

-

Evaporate the solvent from the vial under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the solute.

-

Once the solvent is completely evaporated, reweigh the vial containing the solid residue. The mass of the dissolved solute can then be determined.

-

Alternatively, the concentration of the solute in the filtered saturated solution can be determined using a pre-validated analytical method such as HPLC or UV-Vis spectrophotometry. This involves creating a calibration curve with standard solutions of known concentrations.

-

-

Calculation of Solubility:

-

Calculate the solubility in the desired units (e.g., g/100 mL, mol/L).

-

If using the gravimetric method:

-

Solubility ( g/100 mL) = (mass of residue / volume of supernatant) * 100

-

-

If using an analytical method:

-

Determine the concentration from the calibration curve and express it in the appropriate units.

-

-

2.3. Data Reporting

-

Report the average solubility value and the standard deviation from at least three replicate experiments.

-

Clearly state the solvent, temperature, and the analytical method used for quantification.

Visualized Workflow for Solubility Determination

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of an organic compound.

Caption: Experimental workflow for determining the solubility of an organic compound.

This guide provides a foundational understanding of the solubility of this compound and its analogs, equipping researchers with the necessary information and methodologies to conduct further investigations in their specific applications.

References

An In-depth Technical Guide to the Electrochemical Properties of 2-Nitroazobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electrochemical properties of 2-Nitroazobenzene, a molecule of interest in various chemical and pharmaceutical research areas. This document details its redox behavior, outlines relevant experimental protocols, and presents a plausible mechanistic pathway for its electrochemical reduction. The information is structured to be a valuable resource for researchers and professionals engaged in studies involving this compound.

Introduction

This compound is an aromatic compound featuring both a nitro group (-NO₂) and an azo bridge (-N=N-). These functional groups are electrochemically active, making the molecule susceptible to a range of reduction and oxidation reactions. Understanding the electrochemical characteristics of this compound is crucial for its application in areas such as organic synthesis, sensor development, and as a potential intermediate in drug discovery. The electrochemical reduction of ortho-nitroazobenzenes, in particular, offers a green and efficient route to synthesize 2-aryl-2H-benzotriazoles and their N-oxides, which are valuable scaffolds in medicinal chemistry.

Electrochemical Behavior of this compound

The electrochemical behavior of this compound is primarily characterized by the reduction of its nitro and azo functionalities. The specific reduction products and their corresponding potentials are highly dependent on the experimental conditions, particularly the pH of the electrolyte solution.

Reductive Pathways

The electrochemical reduction of this compound can proceed through two main pathways, yielding distinct heterocyclic products. This selectivity can often be controlled by the applied potential and the charge passed during electrolysis.

-

Formation of 2-Aryl-2H-benzotriazole N-oxide: This pathway involves a two-electron, two-proton (2e⁻/2H⁺) reduction of the nitro group to a nitroso intermediate, which then undergoes an intramolecular cyclization.

-

Formation of 2-Aryl-2H-benzotriazole: A more extensive reduction involving a four-electron, four-proton (4e⁻/4H⁺) process leads to the formation of the fully cyclized benzotriazole.

Quantitative Electrochemical Data

Precise quantitative data for this compound is not extensively available in the public domain. However, by analogy with similar nitroaromatic and azobenzene compounds, we can estimate the expected redox behavior. The reduction potentials are significantly influenced by the solvent system, supporting electrolyte, and the working electrode material.

The following table summarizes the expected electrochemical parameters for the principal reduction steps of this compound, based on data for related compounds.

| Electrochemical Process | Number of Electrons (n) | Number of Protons (H⁺) | Probable Product | Estimated Reduction Potential Range (V vs. SCE) |

| Initial 1e⁻ reduction of nitro group | 1 | 0 | Nitro radical anion | -0.6 to -1.0 (in aprotic media) |

| Reduction to N-oxide | 2 | 2 | 2-Aryl-2H-benzotriazole N-oxide | More positive than the 4e⁻ process |

| Reduction to Benzotriazole | 4 | 4 | 2-Aryl-2H-benzotriazole | More negative than the 2e⁻ process |

Note: The potential ranges are estimates and can vary significantly with experimental conditions. Specific values for this compound should be determined empirically.

Experimental Protocols

This section provides detailed methodologies for key electrochemical experiments used to characterize this compound.

Cyclic Voltammetry (CV)

Cyclic voltammetry is a fundamental technique to probe the redox behavior of a compound.

Objective: To determine the reduction and oxidation potentials of this compound and to assess the reversibility of the electron transfer processes.

Materials and Equipment:

-

Potentiostat/Galvanostat

-

Three-electrode cell (including a working electrode, a reference electrode, and a counter electrode)

-

Working Electrodes: Glassy Carbon Electrode (GCE), Platinum (Pt), or Gold (Au)

-

Reference Electrode: Saturated Calomel Electrode (SCE) or Silver/Silver Chloride (Ag/AgCl)

-

Counter Electrode: Platinum wire or graphite rod

-

This compound

-

Solvent: Acetonitrile (CH₃CN) or Dimethylformamide (DMF), freshly distilled and deoxygenated

-

Supporting Electrolyte: 0.1 M Tetrabutylammonium perchlorate (TBAP) or Tetrabutylammonium hexafluorophosphate (TBAPF₆)

-

Inert gas (Nitrogen or Argon) for deaeration

Procedure:

-

Preparation of the Analyte Solution: Prepare a 1-5 mM solution of this compound in the chosen solvent containing 0.1 M of the supporting electrolyte.

-

Deaeration: Purge the solution with an inert gas (N₂ or Ar) for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the measurements. Maintain an inert atmosphere over the solution during the experiment.

-

Electrode Preparation: Polish the working electrode with alumina slurry of decreasing particle size (e.g., 1.0, 0.3, and 0.05 µm) on a polishing pad. Rinse thoroughly with deionized water and the solvent to be used in the experiment.

-

Cell Assembly: Assemble the three-electrode cell with the prepared working electrode, reference electrode, and counter electrode immersed in the deaerated analyte solution.

-

Cyclic Voltammetry Measurement:

-

Set the initial and final potentials to a range where no faradaic current is observed (e.g., from 0 V to -2.0 V vs. SCE for reduction).

-

Set the scan rate (e.g., 100 mV/s).

-

Record the cyclic voltammogram.

-

Perform measurements at various scan rates (e.g., 20, 50, 100, 200, 500 mV/s) to investigate the nature of the electrochemical process.

-

Controlled Potential Electrolysis (Coulometry)

Controlled potential electrolysis is used to determine the number of electrons transferred in a redox reaction and to synthesize products on a preparative scale.

Objective: To determine the number of electrons involved in the reduction of this compound to its products and to synthesize 2-aryl-2H-benzotriazole or its N-oxide.

Materials and Equipment:

-

Potentiostat with coulometry software

-

A divided or undivided electrolysis cell with a large surface area working electrode (e.g., reticulated vitreous carbon, platinum mesh, or a mercury pool)

-

Reference Electrode (SCE or Ag/AgCl)

-

Counter Electrode (Platinum wire or graphite rod) in a separate compartment if a divided cell is used.

-

This compound

-

Solvent and Supporting Electrolyte as in the CV experiment.

Procedure:

-

Determine the Reduction Potential: From the cyclic voltammogram, determine the peak potential of the reduction wave of interest. The electrolysis potential should be set at a value slightly more negative than this peak potential.

-

Prepare the Electrolysis Solution: Prepare a larger volume of the analyte solution (e.g., 50-100 mL) with a known concentration of this compound.

-

Electrolysis:

-

Apply the chosen potential to the working electrode.

-

Stir the solution continuously during the electrolysis to ensure efficient mass transport to the electrode surface.

-

Monitor the current as a function of time. The electrolysis is complete when the current decays to a negligible value (typically <5% of the initial current).

-

-

Data Analysis: The total charge (Q) passed during the electrolysis is integrated by the software. The number of electrons (n) transferred per molecule can be calculated using Faraday's law: n = Q / (F * moles of substrate) where F is the Faraday constant (96485 C/mol).

-

Product Analysis: After electrolysis, the resulting solution can be analyzed by techniques such as HPLC, GC-MS, or NMR to identify and quantify the products.

Reaction Mechanisms and Pathways

The electrochemical reduction of this compound to form 2-aryl-2H-benzotriazoles is a fascinating process involving intramolecular cyclization. The following diagrams illustrate the proposed mechanisms.

computational modeling of 2-Nitroazobenzene isomerization

An In-depth Technical Guide to the Computational Modeling of 2-Nitroazobenzene Isomerization

For Researchers, Scientists, and Drug Development Professionals

Abstract

Azobenzene and its derivatives are paramount molecular switches, with applications spanning from materials science to photopharmacology. The ability to control their photoisomerization between the trans (E) and cis (Z) forms with light is central to their function. The introduction of substituents, such as a nitro group at the ortho-position (this compound), can significantly alter the molecule's photochemical properties, including its absorption spectrum and isomerization quantum yield. Understanding these properties at a molecular level is crucial for the rational design of new photoswitchable drugs and materials. This technical guide provides a comprehensive overview of the computational methodologies used to model the isomerization of this compound, supplemented by descriptions of experimental validation techniques. Due to a scarcity of published computational data specifically for this compound, this guide utilizes data from unsubstituted azobenzene and other closely related nitro-substituted derivatives to illustrate the principles and expected quantitative outcomes.

The Photoisomerization of Azobenzene

Azobenzene's photochromism is rooted in the reversible isomerization around the central N=N double bond. The thermodynamically more stable trans isomer can be converted to the metastable cis isomer upon irradiation with light of a specific wavelength, typically corresponding to the S0 → S2 (π→π) transition (around 320-350 nm). The reverse cis→trans isomerization can be triggered by light absorption in the S0 → S1 (n→π) band (around 400-450 nm) or occur thermally in the dark[1].

The two primary proposed mechanisms for this photoisomerization are:

-

Rotation: Involving the twisting of the CNNC dihedral angle in an excited state.

-

Inversion: An in-plane movement where one of the nitrogen atoms becomes sp-hybridized, leading to a linear transition state[2][3].

Computational modeling is essential for elucidating the potential energy surfaces of the ground and excited states to determine the dominant isomerization pathway, energy barriers, and reaction dynamics.

Computational Methodologies

Time-Dependent Density Functional Theory (TD-DFT) has become a standard and powerful tool for investigating the excited-state properties of molecules like this compound[4][5]. It offers a balance between computational cost and accuracy for calculating absorption spectra, excited-state energies, and potential energy surfaces.

Typical Computational Protocol

A standard computational workflow for modeling the photoisomerization process is outlined below.

Caption: A typical workflow for the computational modeling of azobenzene isomerization.

Protocol Details:

-

Ground State Geometry Optimization: The molecular structures of both trans and cis isomers are optimized in the ground state (S0). This is typically performed using DFT with a suitable functional and basis set.

-

Functional: Hybrid functionals like B3LYP are common. For better description of charge-transfer states, which can be important in push-pull systems like nitroazobenzenes, range-separated functionals like CAM-B3LYP are often preferred[6].

-

Basis Set: Pople-style basis sets like 6-31G(d,p) or correlation-consistent basis sets like cc-pVTZ are frequently used[7].

-

Solvent Model: To simulate solution-phase behavior, a Polarizable Continuum Model (PCM) is often employed.

-

-

Frequency Calculations: These are performed on the optimized geometries to confirm that they are true energy minima (i.e., no imaginary frequencies).

-

TD-DFT for Vertical Excitations: Using the optimized ground-state geometries, TD-DFT calculations are run to compute the vertical excitation energies and oscillator strengths. These results can be used to simulate the UV-Vis absorption spectrum.

-

Excited State Optimization & PES Scanning: To map the isomerization pathway, the geometry is optimized on the relevant excited-state potential energy surface (e.g., S1). A relaxed scan is then performed along a key coordinate, such as the CNNC dihedral angle (for rotation), to map the energy profile from the trans to the cis form and identify transition states and conical intersections.

The Isomerization Mechanism of Nitro-Substituted Azobenzenes

The photoisomerization of azobenzene derivatives proceeds through a complex interplay of excited states. Upon excitation to the bright S2 (ππ) state, the molecule typically undergoes rapid internal conversion (on a femtosecond timescale) to the lower-lying, dark S1 (nπ) state. Isomerization then occurs on the S1 surface before decaying back to the ground state (S0) through a conical intersection[3].

Caption: Jablonski diagram illustrating the trans→cis photoisomerization pathway.

The nitro group, being a strong electron-withdrawing substituent, can significantly influence the energies of the π and π* orbitals, leading to a red-shift in the π→π* absorption band compared to unsubstituted azobenzene. This makes some nitro-substituted azobenzenes switchable with visible light, a desirable property for biological applications.

Quantitative Data

The following tables summarize key quantitative parameters for azobenzene and a related push-pull nitro-derivative, 4-diethyl-4'-nitroazobenzene. This data serves as a benchmark for what one might expect from a detailed computational study of this compound.

Table 1: Calculated Vertical Excitation Energies (eV)

| Compound | Transition | Excitation Energy (TD-DFT) | Excitation Energy (RASPT2) | Reference |

| 4-diethyl-4'-nitroazobenzene | S0 → S1 (nπ) | 2.37 | 2.53 | |

| 4-diethyl-4'-nitroazobenzene | S0 → S2 (ππ) | 2.61 | 2.67 |

Note: RASPT2 (Restricted Active Space Second-Order Perturbation Theory) is a higher-level ab initio method often used to benchmark TD-DFT results.

Table 2: Excited-State Lifetimes and Isomerization Quantum Yields (Φ)

| Compound | Process | Lifetime (τ) | Quantum Yield (Φ) | Solvent | Reference |

| Azobenzene | trans → cis (S1 decay) | ~16 ps | 0.25 | Hexane | |

| Azobenzene | cis → trans (S1 decay) | ~1 ps | 0.56 | Hexane | [7] |

| 4-diethyl-4'-nitroazobenzene | S2 → S1 (Internal Conversion) | 44 fs | - | Methanol | |

| 4-diethyl-4'-nitroazobenzene | S1 → S0 (Non-radiative decay) | 210 fs | - | Methanol |

Note: Quantum yield is the probability that an absorbed photon leads to an isomerization event. It is a critical parameter for the efficiency of a molecular switch.

Experimental Validation

Computational models must be validated against experimental data. For studying ultrafast processes like photoisomerization, femtosecond transient absorption (TA) spectroscopy is the primary experimental technique.

Femtosecond Transient Absorption Spectroscopy

In a TA experiment, a powerful, ultrashort "pump" pulse excites the sample, and a weaker, time-delayed "probe" pulse measures the change in absorption as the molecule relaxes and isomerizes. This allows for the direct observation of excited-state lifetimes and the formation of the photoproduct in real-time.

Caption: Schematic of a typical pump-probe transient absorption spectroscopy setup.

Experimental Protocol Outline:

-

Laser Source: A Ti:Sapphire laser system generates ultrashort (~30-100 fs) pulses, typically centered around 800 nm.

-

Pump Beam: The majority of the laser output is directed to an Optical Parametric Amplifier (OPA), which converts the beam to the desired excitation wavelength (e.g., in the UV or visible range) to initiate photoisomerization.

-

Probe Beam: A small fraction of the laser output is focused onto a nonlinear crystal (e.g., sapphire) to generate a broad-spectrum white-light supercontinuum. This serves as the probe beam.

-

Time Delay: The probe beam passes through a motorized delay stage, which precisely controls its arrival time at the sample relative to the pump pulse.

-

Measurement: The pump and probe beams are focused and overlapped on the sample. A detector measures the spectrum of the probe pulse after it passes through the sample. By chopping the pump beam and subtracting the pump-on and pump-off signals, the differential absorbance (ΔA) is recorded as a function of wavelength and time delay.

The resulting data reveals kinetic information about processes like internal conversion, vibrational cooling, and the isomerization itself, providing direct points of comparison for the timescales predicted by molecular dynamics simulations.

Conclusion and Outlook

The is a powerful approach for understanding and predicting its behavior as a molecular photoswitch. While a detailed, published dataset for this specific molecule is not yet widely available, the established methodologies of DFT and TD-DFT, benchmarked against related compounds, provide a robust framework for its investigation. By combining these computational techniques with experimental validation from ultrafast spectroscopy, researchers can gain deep insights into the structure-property relationships that govern photoisomerization. This knowledge is critical for the targeted design of next-generation photoswitches for advanced applications in drug delivery, molecular machines, and smart materials.

References

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. density functional theory - Assessing excited state lifetime with TD-DFT - Matter Modeling Stack Exchange [mattermodeling.stackexchange.com]

- 3. The calculations of excited-state properties with Time-Dependent Density Functional Theory (2013) | Carlo Adamo | 1645 Citations [scispace.com]

- 4. researchgate.net [researchgate.net]

- 5. Theoretical study of cis-trans isomer of 2-hydroxy-5-methyl-2'-nitroazobenzene: DFT insight - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. cris.unibo.it [cris.unibo.it]

- 7. re.public.polimi.it [re.public.polimi.it]

An In-depth Technical Guide to the Safety and Handling of 2-Nitroazobenzene

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 2-Nitroazobenzene, a chemical compound utilized in various research and development applications. Due to the limited availability of specific toxicological data for this compound, this document also draws upon information from structurally related aromatic nitro compounds to provide a thorough overview of potential hazards and necessary precautions.

Hazard Identification and Classification

GHS Hazard Statements:

-

H315: Causes skin irritation.[1]

-

H319: Causes serious eye irritation. [cite:

-

H335: May cause respiratory irritation.[1]

Physical and Chemical Properties

A summary of the known physical and chemical properties of this compound is provided in the table below.

| Property | Value |

| Molecular Formula | C₁₂H₉N₃O₂ |

| Molecular Weight | 227.22 g/mol |

| Appearance | Not specified |

| Odor | Not specified |

| Melting Point | Not available |

| Boiling Point | Not available |

| Flash Point | Not available |

| Solubility | Not available |

Toxicological Data

Specific quantitative toxicological data for this compound, such as LD50 and LC50 values, are not available.[1] However, data for the related compound, nitrobenzene, is provided below for context. Aromatic nitro compounds are generally absorbed through the skin and can cause methemoglobinemia, a condition where the blood's ability to carry oxygen is reduced.

| Compound | Route | Species | LD50/LC50 |

| Nitrobenzene | Oral | Mouse | 590 mg/kg |

| Nitrobenzene | Dermal | Rat | 2100 mg/kg |

| Nitrobenzene | Dermal | Rabbit | 760 mg/kg |

Experimental Protocols and Handling Precautions

Strict adherence to safety protocols is mandatory when handling this compound.

Personal Protective Equipment (PPE)

A diagram illustrating the recommended PPE for handling this compound is provided below.

Handling and Storage

-

Handling: Avoid contact with skin, eyes, and clothing.[1] Wash hands thoroughly after handling. Avoid breathing dust or fumes. Use only in a well-ventilated area, preferably a chemical fume hood.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances and sources of ignition.

First Aid Measures

A logical workflow for first aid response is depicted below.

Accidental Release Measures

In case of a spill, prevent further leakage if it is safe to do so.[2] Absorb the spill with an inert material and place it into a suitable disposal container.[2] Do not let the product enter drains or waterways.[2]

Potential Signaling Pathways in Toxicity

The toxicity of aromatic nitro compounds is often linked to their metabolic activation. The following diagram illustrates a generalized metabolic pathway for nitroaromatic compounds, which may be relevant for understanding the potential toxicity of this compound. The primary mechanism involves the reduction of the nitro group.[3]

The reduction of the nitro group can lead to the formation of reactive intermediates, such as N-hydroxylamines, which can bind to DNA and other macromolecules, potentially leading to cellular damage and carcinogenicity.[3]

Disposal Considerations

Dispose of this compound and its containers in accordance with local, regional, and national regulations.[2] It is recommended to use a licensed professional waste disposal service.

Conclusion

While specific toxicological data for this compound is limited, its classification as an irritant and the known hazards of related aromatic nitro compounds necessitate stringent safety precautions. Researchers, scientists, and drug development professionals must employ appropriate engineering controls, personal protective equipment, and handling procedures to minimize exposure and mitigate risks. Understanding the potential metabolic activation pathways can further inform risk assessment and the development of safe laboratory practices. mitigate risks. Understanding the potential metabolic activation pathways can further inform risk assessment and the development of safe laboratory practices.

References

The Influence of the Nitro Group on Azobenzene Photophysics: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the effects of nitro group substitution on the photophysical properties of azobenzene. Azobenzene and its derivatives are renowned for their photochromic behavior, undergoing reversible isomerization between their trans and cis forms upon light irradiation. This property makes them ideal candidates for a wide range of applications, including molecular switches, data storage, and photopharmacology. The introduction of substituents, such as the nitro group, is a key strategy for tuning their photochemical and photophysical characteristics to suit specific applications.

Core Concepts: Azobenzene Photoisomerization